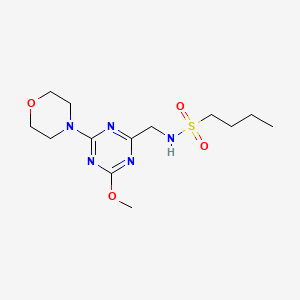

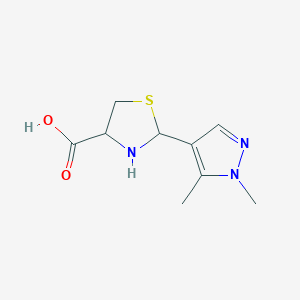

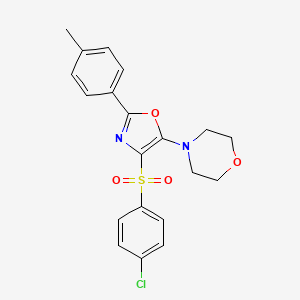

![molecular formula C19H12ClN3OS B2423205 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-12-2](/img/structure/B2423205.png)

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a significant role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Synthesis Analysis

The synthesis of these compounds involves seven steps from commercially available substances . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The molecular structure of these compounds involves a pyridyl attached to thiazolo[5,4-b]pyridine . The replacement of this pyridyl by phenyl leads to a significant decrease in activity .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines exhibit notable antioxidant properties. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall cellular health. Researchers have identified novel thiazolo[4,5-b]pyridines with potent antioxidant activity .

Antimicrobial Effects

Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. These compounds could serve as promising leads for developing new antibiotics or antifungal agents .

Herbicidal Potential

Thiazolo[4,5-b]pyridines have been investigated for their herbicidal effects. These compounds may inhibit weed growth and could be valuable in agriculture and weed control strategies .

Anti-inflammatory Properties

Certain thiazolo[4,5-b]pyridines exhibit anti-inflammatory effects. They may modulate inflammatory pathways, making them relevant candidates for treating inflammatory conditions .

Antifungal Activity

Thiazolo[4,5-b]pyridines have been explored as antifungal agents. Their ability to inhibit fungal growth makes them valuable in combating fungal infections .

Antitumor Potential

Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds may interfere with cancer cell growth and survival pathways, offering potential for cancer therapy .

Histamine H3 Receptor Antagonists

Some thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These compounds could play a role in modulating histamine-mediated responses in the central nervous system .

Future Directions

The future directions of these compounds involve further exploration of their inhibitory potency and potential applications in the treatment of diseases related to PI3K . Further docking analysis revealed that the N-heterocyclic core of these compounds was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

properties

IUPAC Name |

4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDIIYGQAPVENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

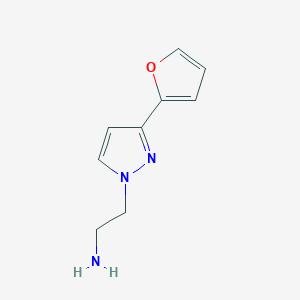

![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)

amine hydrochloride](/img/no-structure.png)

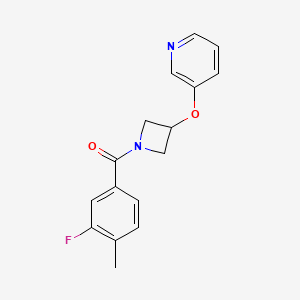

![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2423133.png)

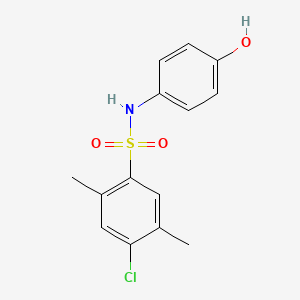

![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)